molecular formula C21H21N3O4S2 B2989911 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 522639-58-3

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2989911
CAS No.: 522639-58-3
M. Wt: 443.54
InChI Key: XZRPVBGOCXARMJ-UHFFFAOYSA-N
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Description

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperidine sulfonyl group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The piperidine sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and piperidine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or piperidine rings .

Scientific Research Applications

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one involves its interaction with various molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring and the piperidine sulfonyl group distinguishes it from other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-19(16-8-3-1-4-9-16)15-29-21-23-22-20(28-21)17-10-7-11-18(14-17)30(26,27)24-12-5-2-6-13-24/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRPVBGOCXARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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